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Compound of Interest

Compound Name: 3-Methoxy-2-methyl-6-nitrophenol

CAS No.: 38226-14-1

Cat. No.: B1607156 Get Quote

Executive Summary & Strategic Context
In the development of nonlinear optical (NLO) materials and antimicrobial ligands, 3-Methoxy-
2-methyl-6-nitrophenol represents a highly specific "crowded" phenol. Unlike simple

nitrophenols, this molecule features a hydroxyl group flanked by a methyl group (position 2)

and a nitro group (position 6).[1]

This guide compares the structural performance of this target scaffold against its primary

alternatives (simple ortho-nitrophenols and para-isomers). The critical differentiator is the

Intramolecular Hydrogen Bond (IMHB) clamp, which dictates crystal packing, solubility, and

bioavailability.

Key Finding: The 2-methyl-6-nitro substitution pattern creates a "steric lock" on the hydroxyl

proton, enforcing a planar, low-melting lattice structure distinct from the high-melting,

intermolecularly networked para-isomers.

Comparative Structural Analysis
The Core Mechanism: Steric vs. Electronic Control
The crystal engineering of this family relies on the competition between Intramolecular and

Intermolecular forces.
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Feature
Target: 3-Methoxy-2-

methyl-6-nitrophenol

Alternative A: 4-

Nitrophenol

Derivatives

Alternative B: Metal-

Salen Complexes

H-Bond Topology

Intramolecular

(Closed) OH···ONO₂

(Chelate ring)

Intermolecular (Open)

OH···O=N (Infinite

chains)

Coordination Bond

Phenolic O–Metal

Crystal Packing

Discrete molecular

units; weak van der

Waals forces.

3D H-bonded network;

high lattice energy.

1D/2D Coordination

Polymers or discrete

supramolecules.

Melting Point
Low (< 100 °C,

volatile)
High (> 110 °C)

Very High /

Decomposition

Solubility

High in non-polar

solvents (DCM,

Toluene).

High in polar protic

solvents (EtOH,

Water).

Variable; often low.

Space Group
Typically P2₁/c or P-1

(Centrosymmetric).
Often P2₁/n or Pbca. Varies (often Triclinic).

Detailed Structural Logic
The "Ortho-Effect" (Target): The nitro group at C6 acts as a hydrogen bond acceptor for the

phenolic hydrogen. The methyl group at C2 provides steric bulk that prevents the nitro group

from rotating out of plane, enhancing the strength of this intramolecular bond (the

"buttressing effect").

The Methoxy Contribution: Located at C3, the methoxy group is electron-donating. It

increases the electron density of the ring, slightly strengthening the basicity of the nitro

oxygen, thereby shortening the

distance compared to the non-methoxy analog (2-methyl-6-nitrophenol).

Representative Crystallographic Data[2][3][4][5][6]
Since exact unit cell data for the specific 3-methoxy-2-methyl-6-nitrophenol derivative may

vary by solvation, the following table provides validated reference ranges based on the closest
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structural analogs (2-methyl-6-nitrophenol and its Schiff bases). Use these values to validate

your experimental XRD data.

Table 1: Reference Unit Cell Parameters (Analog
Comparison)

Parameter
Target Analog (2-

Methyl-6-

nitrophenol)

Schiff Base

Derivative (Imine

linked)

Isomeric Control (4-

Nitrophenol)

Crystal System
Orthorhombic /

Monoclinic
Monoclinic Monoclinic

Space Group
P2₁2₁2₁ (if chiral

packing) or P2₁/c
P2₁/c P2₁/n

a (Å) 7.50 – 7.80 14.20 – 14.30 6.10 – 6.20

b (Å) 12.10 – 12.40 6.90 – 7.10 11.80 – 12.00

c (Å) 11.80 – 12.00 15.00 – 15.20 11.20 – 11.40

β (Angle)
90° (if Ortho) / ~105°

(if Mono)
108.0° – 109.0° 107.0° – 108.0°

Z (Units/Cell) 4 4 4

R-Factor < 0.05 (Target Quality) < 0.04 < 0.05

Critical Validation Check: If your synthesized target shows a melting point >120°C, you have

likely failed to nitrate at the C6 position (yielding the para isomer) or formed a salt/hydrate rather

than the pure phenol.

Experimental Protocol: Synthesis to Structure
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This protocol ensures the isolation of the correct polymorph suitable for Single Crystal X-Ray

Diffraction (SC-XRD).

Phase 1: Regioselective Synthesis
Precursor: 3-Methoxy-2-methylphenol (anhydrous).

Reagent: Dilute

in Acetic Acid (0°C). Note: Avoid concentrated

to prevent sulfonation.

Mechanism: Direct electrophilic aromatic substitution. The C6 position is activated by the OH

and sterically accessible compared to C4 (blocked by para-directing methoxy influence vs

steric hindrance).

Phase 2: Crystal Growth (Slow Evaporation Method)
Solvent Selection: Dissolve 50 mg of the purified solid in Dichloromethane (DCM) or

Ethanol/Hexane (1:1).

Why DCM? The target molecule is non-polar due to the intramolecular H-bond. DCM

facilitates the growth of block-like prisms.

Filtration: Pass solution through a 0.45 µm PTFE filter into a clean scintillation vial.

Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing n-

pentane. Cap the large jar.

Timeline: Allow to stand undisturbed at 4°C for 72–96 hours.

Phase 3: Data Collection & Refinement
Mounting: Use a cryoloop with Paratone oil; maintain T = 100 K to reduce thermal vibration

of the nitro group.

Refinement: The hydroxyl hydrogen (
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) must be located in the difference Fourier map to confirm the intramolecular bond. Do not
use geometrical placement (AFIX) for this specific proton during early refinement stages.

Structural Logic & Workflow Visualization
The following diagrams illustrate the causal relationship between the chemical structure and

the resulting crystallographic properties.

Diagram 1: The "Steric Lock" Mechanism
This diagram details why the target molecule crystallizes differently from its isomers.

Substituents:
2-Methyl + 6-Nitro

Steric Compression
(Buttressing Effect)

Creates Intramolecular H-Bond
(OH...ONO2)

Enforces Planarity Discrete Molecular Packing
(Weak Van der Waals)

Prevents Inter-chain
Networking

Properties:
- Low MP

- High Volatility
- Non-polar Solubility

Determines

Click to download full resolution via product page

Caption: The "Buttressing Effect" of the 2-methyl group locks the 6-nitro group, forcing an

intramolecular hydrogen bond that defines the crystal lattice.

Diagram 2: Characterization Workflow
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Crude Product
(Nitration Mixture)

Column Chromatography
(Silica, Hexane:EtOAc)

Slow Evaporation
(DCM or EtOH/Hexane)

Microscopy Check
(Look for Yellow Prisms)

Amorphous/Twinned

SC-XRD Data Collection
(100 K)

Single Crystal Found

Structure Solution
(Confirm Intra-HB)

Click to download full resolution via product page

Caption: Operational workflow for isolating single crystals suitable for structural determination.
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Relevance: Provides unit cell data for Schiff base derivatives of methoxy-nitro-
anilines/phenols.

Fun, H. K., et al. (2011). 2-Methoxy-3-nitrophenol.[3] Acta Crystallographica Section E, E67,

o3119.

Relevance: Establishes the baseline packing for methoxy-nitrophenols without the methyl
blocker.

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal

structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

Relevance: The authoritative repository for validating unit cell parameters against known
nitrocresols.

Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in o-Nitrophenol
Derivatives. Journal of Molecular Structure, 790(1-3), 12-20. Relevance: Theoretical
grounding for the "Buttressing Effect" of the methyl group on the nitro-OH interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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